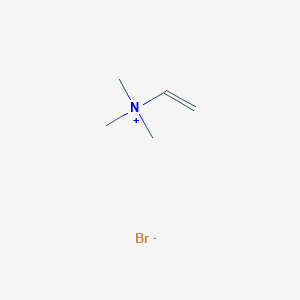
3-Chlorophthalide
Übersicht
Beschreibung
3-Chlorophthalide (CAS: 6295-21-2) is a chemical compound with the molecular formula C8H5ClO2 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 3-substituted phthalides, including 3-Chlorophthalide, has been a subject of research due to their biological activity . Recent advancements in synthetic methodologies have led to the development of newer strategies for the synthesis of phthalide-based or similar molecular architecture .Molecular Structure Analysis
The molecular structure of 3-Chlorophthalide consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The molecular weight is 168.58 .Chemical Reactions Analysis
3-Chlorophthalide has been used in various chemical reactions. For instance, it has been used in the reaction with aniline and aliphatic amines . It has also been used in the synthesis of 3-(amine dithiocarbamyl) phthalides .Physical And Chemical Properties Analysis
3-Chlorophthalide has a melting point of 72-74 °C and a boiling point of 136 °C (Press: 8 Torr). Its density is predicted to be 1.41±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Role in Biologically Active Natural Products
3-Chlorophthalide plays a significant role in the development of important biologically active natural products . It is a vital molecule due to its fascinating biological activity .
Synthesis of 3-Substituted Phthalides
3-Chlorophthalide is used in the synthesis of 3-substituted phthalides . These synthetic methodologies are essential for the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .
Precursor for Natural Products and Their Analogs
3-Chlorophthalide is used as a precursor for the synthesis of natural products and their analogs . This application is crucial in the field of drug discovery and development .
Isolation and Characterization of Naturally Occurring Phthalides
The scope, isolation, and characterization of various naturally occurring racemic and chiral 3-substituted phthalides have been covered using 3-Chlorophthalide .
Proteomics Research
3-Chlorophthalide is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. The use of 3-Chlorophthalide in this field indicates its importance in understanding protein behavior.
Development of Biologically Active Compounds
3-Chlorophthalide is used in the development of biologically active compounds . These compounds have a wide range of applications in medicine, agriculture, and other fields.
Safety and Hazards
Safety measures should be taken while handling 3-Chlorophthalide. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation . In case of accidental release, prevent further spillage or leakage if it is safe to do so .
Zukünftige Richtungen
3-substituted phthalides, including 3-Chlorophthalide, are vital molecules owing to their fascinating biological activity . They have a significant role in the development of important biologically active natural products . Therefore, future research may focus on developing newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture .
Eigenschaften
IUPAC Name |
3-chloro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZPDRVHYHFILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316508 | |
| Record name | 3-Chlorophthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorophthalide | |
CAS RN |
6295-21-2 | |
| Record name | 3-Chlorophthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6295-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorophthalide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006295212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6295-21-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chlorophthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorophthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 3-Chlorophthalide in polymer chemistry?
A1: 3-Chlorophthalide serves as a key monomer in the synthesis of poly(phthalidylidenearylene)s, a class of high-performance polymers. These polymers are generated through Friedel-Crafts homopolycondensation reactions utilizing 3-Chlorophthalide derivatives. [, , , ]
Q2: How does the structure of the 3-aryl substituent in 3-Chlorophthalide influence polymerization?
A2: The structure of the 3-aryl substituent significantly impacts the polymerization process. For instance, while the homopolycondensation of 3-(4-biphenylyl)-3-chlorophthalide yields soluble linear polymers, using monomers with substituents like 2-fluorenyl, 4-phenoxyphenyl, or 4-phenylthiophenyl can lead to gelation under certain reaction conditions. []
Q3: Can you elaborate on the rearrangement observed during the synthesis of poly(phthalidylidenearylene)s from 3-Chlorophthalide derivatives?
A3: Research reveals that 3-aryl-3-chlorophthalides substituted at the 4- or 6-position of the phthalide ring can undergo rearrangement during polymerization. This results in polymers containing isomeric units substituted at either the 4- or 7-position. The proposed mechanism suggests the rearrangement occurs via intermediate species during the Friedel-Crafts reaction. [, ]
Q4: How do the properties of "precipitative" poly(3,3-phthalidylidene-4,4'-biphenylylene) (PPB) differ from "solution" PPB?
A4: "Precipitative" PPB, synthesized via a method where the polymer-catalyst complex precipitates during the reaction, exhibits improved properties compared to "solution" PPB. Notably, "precipitative" PPB demonstrates higher crystallinity. []
Q5: Aside from polymers, what other compounds can be synthesized using 3-Chlorophthalide?
A5: 3-Chlorophthalide reacts with amine dithiocarbamates to yield 3-(amine dithiocarbamyl) phthalides. This reaction proceeds efficiently in an aqueous medium under microwave irradiation, offering a greener synthesis route. [] Additionally, 3-Chlorophthalide reacts with aniline to yield 3-phenylaminophthalide. []
Q6: Are there studies on the gas transport properties of polymers synthesized from 3-Chlorophthalide?
A7: Yes, research has explored the gas transport coefficients of high-Tg glassy polymers incorporating phthalide cardo groups derived from 3-Chlorophthalide. These polymers, including polyimides and poly(phthalidylidenearylene)s, demonstrate potential for gas separation applications. []
Q7: What analytical techniques are employed to characterize polymers synthesized from 3-Chlorophthalide?
A8: Various techniques are used, including 1H and 13C NMR spectroscopy to determine the structure and monomer arrangement in poly(phthalidylidenearylene)s. [] Additionally, gas-flux measurements and 13C NMR spectroscopy are used to investigate gas transport properties in phthalide-containing polymers. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B1581675.png)

![Diacenaphtho[1,2-b:1',2'-d]thiophene](/img/structure/B1581677.png)